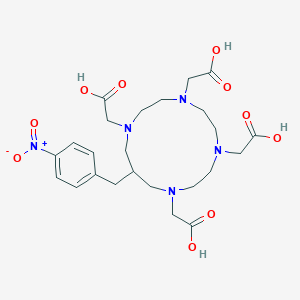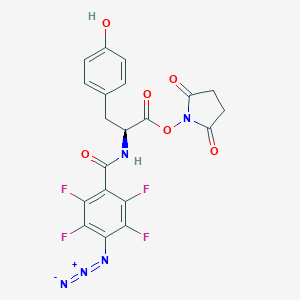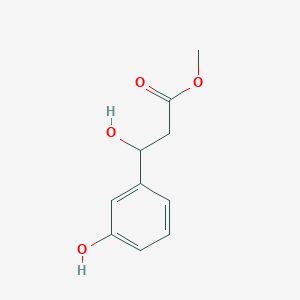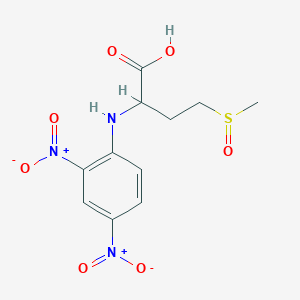
DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid, also known as DNMBP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of gamma-aminobutyric acid (GABA) transporters, which play a critical role in regulating the levels of GABA in the brain. DNMBP has been studied extensively for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and depression.
作用機序
DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid inhibits the reuptake of GABA by GABA transporters, leading to an increase in the extracellular levels of GABA in the brain. This increase in GABA levels can lead to a reduction in anxiety, improved sleep, and a reduction in symptoms of depression.
生化学的および生理学的効果
DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to a reduction in anxiety and depression. It has also been shown to improve sleep quality and reduce the symptoms of insomnia.
実験室実験の利点と制限
One of the main advantages of DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid is its potency as a GABA transporter inhibitor. This makes it an ideal compound for studying the role of GABA in various neurological disorders. However, one of the limitations of DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of experimental subjects.
将来の方向性
There are many potential future directions for research on DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid. One potential area of research is the development of new therapeutic applications for DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid in neurological disorders. Another area of research is the development of new and more potent GABA transporter inhibitors that can be used to treat a wider range of neurological disorders. Finally, research is needed to better understand the long-term effects of DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid on the brain and body, particularly with regard to potential toxicity and side effects.
合成法
DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid can be synthesized using a variety of methods, including the reaction of 2,4-dinitroaniline with 4-methylsulfinylbutyric acid under acidic conditions. The resulting product is a yellow solid that is purified using column chromatography.
科学的研究の応用
DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and depression. It has been shown to be a potent inhibitor of GABA transporters, which play a critical role in regulating the levels of GABA in the brain. GABA is an important neurotransmitter that is involved in the regulation of anxiety, sleep, and mood.
特性
CAS番号 |
1695-02-9 |
|---|---|
製品名 |
DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid |
分子式 |
C11H13N3O7S |
分子量 |
331.3 g/mol |
IUPAC名 |
2-(2,4-dinitroanilino)-4-methylsulfinylbutanoic acid |
InChI |
InChI=1S/C11H13N3O7S/c1-22(21)5-4-9(11(15)16)12-8-3-2-7(13(17)18)6-10(8)14(19)20/h2-3,6,9,12H,4-5H2,1H3,(H,15,16) |
InChIキー |
FTOHDWRUZIRPDU-UHFFFAOYSA-N |
SMILES |
CS(=O)CCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
CS(=O)CCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
その他のCAS番号 |
1695-02-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



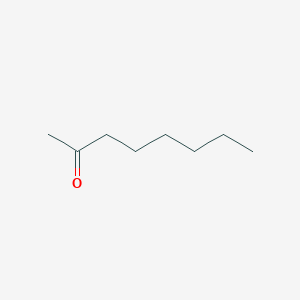

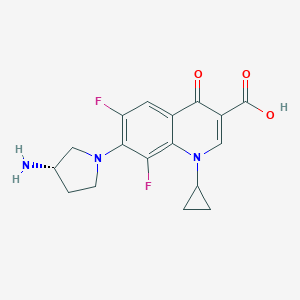
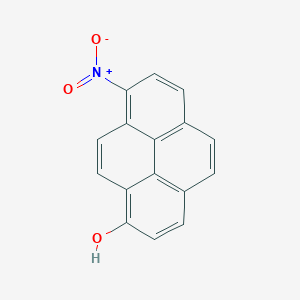
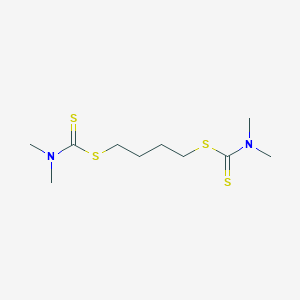
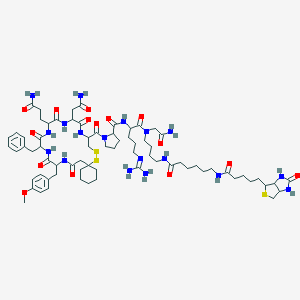
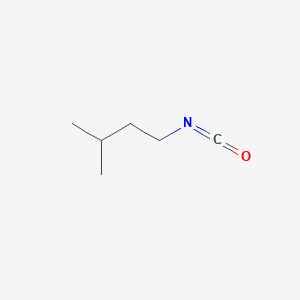
![Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B155654.png)
![(3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-[(2R,3R,4S)-5-[(1R)-1,2-dihydroxyethyl]-2-[(2S,3R,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxyoxolan-3-yl]oxyoxolane-3,4-diol](/img/structure/B155655.png)
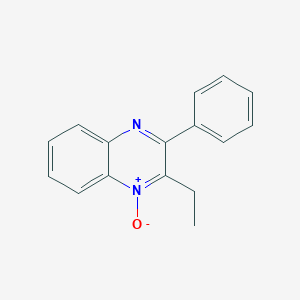
![N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide](/img/structure/B155658.png)
